molecular formula C17H22N4O3 B11974826 N'-[(E)-1-(3,4-dimethoxyphenyl)ethylidene]-3-isopropyl-1H-pyrazole-5-carbohydrazide

N'-[(E)-1-(3,4-dimethoxyphenyl)ethylidene]-3-isopropyl-1H-pyrazole-5-carbohydrazide

Cat. No.: B11974826
M. Wt: 330.4 g/mol
InChI Key: RZFTXCWESLHPRE-WOJGMQOQSA-N
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Description

N’-[(E)-1-(3,4-dimethoxyphenyl)ethylidene]-3-isopropyl-1H-pyrazole-5-carbohydrazide is a chemical compound known for its unique structure and potential applications in various fields of scientific research. This compound belongs to the class of pyrazole derivatives, which are known for their diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-1-(3,4-dimethoxyphenyl)ethylidene]-3-isopropyl-1H-pyrazole-5-carbohydrazide typically involves the condensation of 3,4-dimethoxybenzaldehyde with 3-isopropyl-1H-pyrazole-5-carbohydrazide under specific reaction conditions. The reaction is usually carried out in the presence of an acid catalyst, such as acetic acid, and requires heating to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-1-(3,4-dimethoxyphenyl)ethylidene]-3-isopropyl-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or methanol.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines.

Scientific Research Applications

N’-[(E)-1-(3,4-dimethoxyphenyl)ethylidene]-3-isopropyl-1H-pyrazole-5-carbohydrazide has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing other complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-[(E)-1-(3,4-dimethoxyphenyl)ethylidene]-3-isopropyl-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

N’-[(E)-1-(3,4-dimethoxyphenyl)ethylidene]-3-isopropyl-1H-pyrazole-5-carbohydrazide is unique due to its specific structural features, such as the presence of the isopropyl group and the 3,4-dimethoxyphenyl moiety. These structural elements contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

Molecular Formula

C17H22N4O3

Molecular Weight

330.4 g/mol

IUPAC Name

N-[(E)-1-(3,4-dimethoxyphenyl)ethylideneamino]-5-propan-2-yl-1H-pyrazole-3-carboxamide

InChI

InChI=1S/C17H22N4O3/c1-10(2)13-9-14(20-19-13)17(22)21-18-11(3)12-6-7-15(23-4)16(8-12)24-5/h6-10H,1-5H3,(H,19,20)(H,21,22)/b18-11+

InChI Key

RZFTXCWESLHPRE-WOJGMQOQSA-N

Isomeric SMILES

CC(C)C1=CC(=NN1)C(=O)N/N=C(\C)/C2=CC(=C(C=C2)OC)OC

Canonical SMILES

CC(C)C1=CC(=NN1)C(=O)NN=C(C)C2=CC(=C(C=C2)OC)OC

Origin of Product

United States

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